Chlorhexidine Impurity E, also known as 4-chloroaniline, is a significant impurity associated with chlorhexidine formulations, particularly chlorhexidine digluconate. This compound has garnered attention due to its potential genotoxic and carcinogenic properties, which pose risks in pharmaceutical applications. Understanding the sources, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of Chlorhexidine Impurity E is crucial for ensuring safety and efficacy in its use.
Chlorhexidine is a widely used antiseptic agent in various formulations for medical and dental applications. Chlorhexidine Impurity E arises during the synthesis and degradation of chlorhexidine compounds. It is classified as a drug-related impurity and is closely monitored due to its toxicological profile. Regulatory bodies such as the European Pharmacopoeia and the United States Pharmacopeia have established limits for this impurity to mitigate risks associated with its presence in pharmaceutical products .
The synthesis of chlorhexidine involves several steps that can lead to the formation of impurities like Chlorhexidine Impurity E. The primary synthetic route includes:
The control of pH within the range of 5.5–7.0 during synthesis is essential to reduce impurity levels .
Chlorhexidine Impurity E can undergo various chemical reactions:
These reactions are critical in understanding how impurities form during both synthesis and storage.
The mechanism involves:
Studies indicate that impurities like 4-chloroaniline could potentially interfere with this process due to their own toxic effects on cells .
Chlorhexidine Impurity E exhibits specific physical and chemical properties:
These properties are crucial for understanding how Chlorhexidine Impurity E behaves in formulations and its interactions with other components .
Chlorhexidine Impurity E's primary relevance lies in its role as an impurity in chlorhexidine formulations. Its detection and quantification are vital for ensuring product safety in:
Regulatory guidelines necessitate rigorous testing for impurities like 4-chloroaniline to ensure that products meet safety standards before reaching consumers .
Chlorhexidine (C₂₂H₃₀Cl₂N₁₀; MW 505.45) is a cationic bisbiguanide antiseptic agent characterized by two symmetric 4-chlorophenyl rings and two biguanide groups connected by a central hexamethylene chain. This structure enables potent broad-spectrum antimicrobial activity by disrupting microbial cell membranes through electrostatic interactions with negatively charged phosphate groups. At low concentrations, it induces bacteriostatic effects via potassium/phosphorus leakage, while higher concentrations cause bactericidal effects through cytoplasmic precipitation [4] [6]. The compound’s efficacy against bacteria, fungi, and viruses underpins its use in disinfectants, surgical scrubs, and pharmaceutical preservatives. Its chemical complexity, however, necessitates rigorous impurity control during synthesis and manufacturing to ensure pharmacological safety and efficacy.
Impurity profiling is mandated by global pharmacopeias (e.g., USP, EP) to ensure drug safety. The European Pharmacopoeia (EP) classifies Chlorhexidine Impurity E as a "Specified Impurity" with strict quantitative limits in final products. The EP monograph Chlorhexidine Digluconate Solution (0658) will implement revised testing requirements in Supplement 11.8 (effective July 1, 2025), requiring manufacturers to update analytical methods and impurity controls. Certificates of Suitability (CEPs) must demonstrate compliance through:
Table 1: Regulatory Timelines for Chlorhexidine Impurity Controls
Pharmacopeia | Monograph | Key Revision | Deadline |
---|---|---|---|
European (Ph. Eur.) | Chlorhexidine Digluconate Solution (0658) | Implementation of revised impurity tests | July 1, 2025 |
USP–NF | Chlorhexidine Hydrochloride | Identification thresholds for p-Chlorophenyl Urea | Ongoing |
Chlorhexidine impurities arise from synthesis intermediates, degradation, or side reactions and are categorized as:
Chlorhexidine Impurity E exemplifies nomenclature discrepancies:
Table 2: Sources and Classifications of Key Chlorhexidine Impurities
Impurity | Chemical Name | Source | Molecular Formula |
---|---|---|---|
EP Impurity E | N-(4-Chlorophenyl)guanidine | Incomplete guanidine reaction | C₇H₈ClN₃ |
USP "Chlorhexidine guanidine" | 1-(4-Chlorophenyl)biguanide hydrochloride | Hydrolysis of chlorhexidine | C₈H₁₁Cl₂N₅ |
Impurity A | Chlorhexidine nitrile | Starting material | C₁₃H₁₆ClN₅ |
Primary sources of Impurity E include:
Table 3: Analytical Characterization of Chlorhexidine Impurity E
Parameter | EP Definition | Alternative (Non-EP) Definition |
---|---|---|
CAS | 45964-97-4 | Not specified |
Molecular Formula | C₇H₈ClN₃ | C₂₃H₂₈Cl₂N₁₀ |
Molecular Weight | 169.61 g/mol | 515.44 g/mol |
Purity Specifications | >98% (HPLC) | >95% (HPLC) |
Chemical Structure | ClC₁=CC=C(NC(N)=N)C=C₁ | Clc1ccc(NC(=N)NC(=N)NCCCCCCNc2ncnc(Nc3ccc(Cl)cc3)n2)cc1 |
Concluding Remarks
Pharmacopeial harmonization remains critical for standardizing Chlorhexidine Impurity E’s definition and controls. The EP’s upcoming monograph revisions underscore evolving regulatory rigor, requiring manufacturers to implement advanced chromatographic methods (e.g., HPLC-MS) for precise quantification. Future research should address metabolic pathways of this impurity to elucidate potential in vivo interactions.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0